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Compound of Interest

Compound Name: 2-lodoanisole

Cat. No.: B129775

2-lodoanisole is an organoiodine compound used as a building block in organic synthesis.[1]
[2] Its utility is prominent in cross-coupling reactions such as the Suzuki and Heck reactions to
form more complex molecules.[2][3]

Table 1: Physicochemical Properties of 2-lodoanisole
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Property Value Reference(s)
CAS Number 529-28-2 [1]

Molecular Formula CsH710 [2]

Molecular Weight 234.03 g/mol [2]
Appearance Clear yellow liquid [2][3]

Boiling Point 125-126 °C at 19 mmHg [3]

Density 1.799 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.622 [3]

Miscible with alcohol,
Solubility chloroform, and diethyl ether. [4]

Insoluble in water.

Flash Point >110 °C [2]

Room Temperature, keep in a
Storage Temperature [3]
dark and dry place.

Table 2: Synonyms for 2-lodoanisole

Synonym Reference(s)
1-lodo-2-methoxybenzene [2]
2-lodophenyl methyl ether [2]
o-lodoanisole [5]
2-Methoxyiodobenzene [4]
Benzene, 1-iodo-2-methoxy- [5]

Part 2: In-depth Technical Guide for 5-Methoxy-2-
aminoindane (MEALI)
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5-Methoxy-2-aminoindane (MEAI) is a psychoactive aminoindane derivative that has garnered
interest for its potential as a therapeutic agent to mitigate binge drinking and for the treatment
of alcoholism, cocaine use disorder, and obesity.[6][7] It is reported to produce a mild euphoric
and alcohol-like experience while reducing the desire to consume alcohol.[6]

Chemical and Physical Properties
Table 3: Physicochemical Properties of 5-Methoxy-2-

aminoindane (MEAI)

Property Value Reference(s)

5-Methoxy-2,3-dihydro-1H-
IUPAC Name _ _ [7]
inden-2-amine

5-MeO-Al, Chaperon, CMND-

Synonyms 7
ynony 100 [7]
CAS Number 73305-09-6 [7]
Molecular Formula Ci0H13NO [7]
Molar Mass 163.220 g/mol [7]
] N-acetylation and oxidative
Metabolism ) [6]
demethylation

L _ Non-linear; 0.5-0.7 h in rats at
Elimination Half-life [6]
10 mg/kg

Biological Activity and Mechanism of Action

MEAI is a monoamine releasing agent, acting as a modestly selective serotonin releasing
agent (SSRA).[7] It demonstrates a 6-fold preference for inducing serotonin release over
norepinephrine and a 20-fold preference over dopamine release.[7] This profile suggests it may
have MDMA-like entactogenic effects with a potentially lower misuse liability.[7] MEAI also
shows weak to moderate ligand binding inhibition at the 5-HT2B receptor and has an affinity for
the az-adrenergic receptor.[6][7] The therapeutic effects of MEAI in alcohol use disorder are
thought to be mediated through its interaction with serotonergic receptors, particularly 5-HT1A
and 5-HT2A, which are key in regulating alcohol intake and reward.[8][9]
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Caption: Serotonin signaling and the effect of MEAI.
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Caption: Potential influence of MEAI on the AMPK signaling pathway.

Pharmacokinetics

Pharmacokinetic studies in rats have revealed key characteristics of MEAI.[6]

Table 4: pI Kinetic P f MEALin

Oral (10 Oral (90
Parameter IV (10 mgl/kg) Reference(s)

mglkg) mglkg)

. I 500% increase
Bioavailability - 25% ¢ 10 malk [6]
rom 10 mg/kg

Plasma Half-life Significantly
05-0.7h 05-0.7h _ [6]
(tv2) increased

Brain Half-life

05-0.7h 0.5-0.7h - [6]
(tv2)
Total Clearance 2.8 L/h/kg - - [6]
Plasma to Brain

- 3-55 - [6]

Ratio

Metabolites identified include N-acetyl-MEAI and 5-hydroxy-N-acetyl-Al.[6] The N-acetyl-MEAI
levels in plasma and brain were found to be approximately ten times lower than the parent
compound.[6]

Toxicology and Safety

Preclinical studies in rats have indicated a favorable safety profile for MEAL[5]

Table 5: Toxicological Data for MEAI
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Concentration/Dos
Assay Result Reference(s)
e

In-vitro Cytotoxicity

368.2 mg/L 500 and 1000 mg/L [5]
(ICs0)
(Rat brain striatum
primary neurons)
In-vitro Cytotoxicity
403.1 mg/L 500 and 1000 mg/L [5]
(ICs0)
(Human primary
healthy hepatocytes)
Acute/Subacute ] 10 and 30 mg/kg body
S Good safety profile ] [5]
Toxicity in Rats weight
_ ) No significant )
Interaction with ) ) ) 100 mg/L MEAI with
increase in cytotoxic [5]
Ethanol 6% or 7.5% ethanol
effect

Experimental Protocols

A reported synthesis method involves a multi-step process starting from 5-
methoxybenzaldehyde.[6]

¢ Cyclization: 15.2g of 5-methoxybenzaldehyde and 7.1g of acrylamide are dissolved in 500mL
of toluene with a rhenium catalyst. The mixture is heated to 130°C for 12 hours. After cooling,
the resulting solid, 5-methoxy-2-acylaminoindene, is filtered and dried.

» Hofmann Degradation: 18.9g of 5-methoxy-2-acylaminoindene is added to an ethanol
solution of NaClO and EtONa at 0°C. The mixture is then heated to 50°C for 3-4 hours. After
cooling and filtration, the solvent is removed to yield 5-methoxy-2-aminoindene.

e Reduction: 16.2g of 5-methoxy-2-aminoindene is dissolved in 300mL of ethanol. 8.5g of
sodium borohydride is added in batches, and the reaction continues for 2-3 hours.
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» Salt Formation and Isolation: The reaction mixture is filtered, and the organic phase is
concentrated. The product is dissolved in ethyl acetate, and an ethyl acetate solution of
hydrogen chloride gas is added to adjust the pH to 1-3. The precipitated solid is filtered and
dried to yield 5-methoxy-2-aminoindan hydrochloride.

This protocol is a generalized procedure based on standard MTT assay methodologies.

o Cell Seeding: Plate primary rat brain striatum neurons or human hepatocytes in a 96-well
plate at a suitable density and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of MEAI in the appropriate cell culture
medium. Remove the old medium from the cells and add the medium containing different
concentrations of MEAI. Include a vehicle control (medium without MEAI).

 Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a
humidified incubator with 5% CO:-.

o MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 uL of the MTT
solution to each well and incubate for 2-4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as
dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan
crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A
reference wavelength of 630-690 nm can be used to subtract background absorbance.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the log of the compound concentration
to determine the ICso value.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Seed cells in 96-well plate
@emigh‘[ to allo@

Prepare serial dilutions of MEAI >

Treat cells with MEALI dilutions

Incubate for 24-48 hours

Add MTT solution to each well

Incubate for 2-4 hours
@edium and add solubiliZingD

Measure absorbance at 570 nm

Calculate % viability and IC50

Click to download full resolution via product page

Caption: Workflow for an in-vitro cytotoxicity (MTT) assay.
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This is a generalized protocol based on typical rodent pharmacokinetic studies.

e Animal Acclimatization: House Sprague Dawley rats for at least one week under controlled
environmental conditions (12h light/dark cycle, 25£2°C, 50% humidity) with free access to
food and water.

e Dosing: Fast rats for 12 hours before drug administration. For oral administration, administer
MEAI dissolved in a suitable vehicle (e.g., 5% PEG400 solution) via oral gavage. For
intravenous administration, inject the MEAI solution into a suitable vein (e.g., tail vein).

e Blood Sampling: Collect blood samples (approximately 0.4 mL) from the retro-orbital plexus
under light anesthesia at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240,
360, 480 minutes post-dose).

e Plasma Preparation: Collect blood in EDTA-containing tubes and centrifuge at 4000-5000
rpm for 10 minutes at 4°C to separate the plasma.

o Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

o Sample Preparation for Analysis: Thaw plasma samples and precipitate proteins by adding
an organic solvent like acetonitrile. Vortex the mixture and centrifuge to pellet the
precipitated proteins. Collect the supernatant.

o LC-MS/MS Analysis: Analyze the concentration of MEAI and its metabolites in the plasma
supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.

o Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate
pharmacokinetic parameters such as half-life (t¥2), area under the curve (AUC), clearance
(CL), and bioavailability (F) using non-compartmental analysis.
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Caption: Workflow for a typical pharmacokinetic study in rats.
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Applications in Research and Drug Development

MEAI is currently in preclinical and early clinical development. Clearmind Medicine is
developing MEAI (as CMND-100) for the treatment of alcohol use disorder and has received
IND approval from the FDA for a Phase I/lla clinical trial.[8] Research is also exploring its
potential for treating cocaine addiction and obesity.[7][10] Studies in diet-induced obese mice
showed that MEAI reduced body weight by decreasing fat mass, improved glycemic control,
and reduced fatty liver by inhibiting lipid synthesis.[11] These findings suggest that MEAI could
be a novel therapeutic for obesity and related metabolic disorders.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b129775#cas-number-529-28-2-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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